molecular formula C25H30N4O B6132263 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

Katalognummer B6132263
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: AZQVFEBAHPQBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as DPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPMP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to exhibit various scientific research applications. It has been reported to be a potent and selective dopamine transporter (DAT) inhibitor, which makes it useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to inhibit the reuptake of norepinephrine and serotonin, which suggests its potential use in studying the role of these neurotransmitters in various diseases.

Wirkmechanismus

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By inhibiting DAT, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of cocaine and amphetamines, which also inhibit DAT.
Biochemical and Physiological Effects:
2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to increase locomotor activity and induce hyperactivity in rats.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it useful in studying the role of dopamine in various neurological disorders. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also stable and can be easily synthesized in large quantities. However, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also not very selective, as it inhibits the reuptake of norepinephrine and serotonin in addition to dopamine.

Zukünftige Richtungen

There are several future directions for research on 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is to study the long-term effects of 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone on dopamine neurotransmission and behavior. Another direction is to investigate the potential use of 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to develop more selective DAT inhibitors that can be used to study the role of dopamine in various diseases.
In conclusion, 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a potent and selective DAT inhibitor that has been found to exhibit various biochemical and physiological effects. 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, including studying its long-term effects and investigating its potential use in the treatment of neurological disorders.

Synthesemethoden

2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone can be synthesized using a multistep process starting from 2,6-dichloropyrimidine. The first step involves the reaction of 2,6-dichloropyrimidine with piperazine in the presence of a base to form 2,6-bis(piperazin-1-yl)pyrimidine. This intermediate is then reacted with benzhydryl chloride to form 2-[4-(diphenylmethyl)-1-piperazinyl]-6-(piperazin-1-yl)pyrimidine. Finally, the compound is treated with propylamine and methyl iodide to yield 2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone.

Eigenschaften

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-3-10-22-19(2)26-25(27-24(22)30)29-17-15-28(16-18-29)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,23H,3,10,15-18H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQVFEBAHPQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.